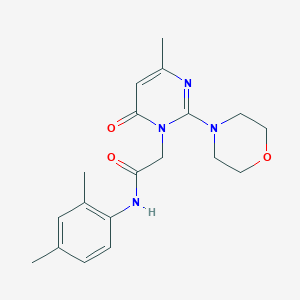

![molecular formula C22H16N2O6 B2413520 2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid CAS No. 632286-84-1](/img/structure/B2413520.png)

2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

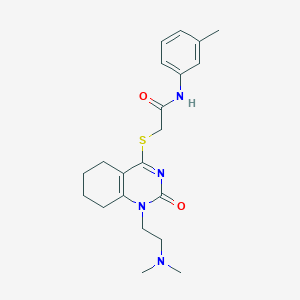

“2,2’-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid” is a chemical compound . It’s also known as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) .

Synthesis Analysis

The synthesis of DPP derivatives has been described in various studies . For instance, one study synthesized three N-monoalkylated DPP (mDPP) derivatives . Another study described an efficient synthesis of a new DPP scaffold, 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione (DMDPP), containing methyl groups at the 3,6-positions .Molecular Structure Analysis

The molecular structure of DPP and its derivatives has been analyzed in several studies . For example, one study refined the crystal structure of a DPP derivative .Chemical Reactions Analysis

DPP and its derivatives have been used in various chemical reactions . For instance, DPP itself has been used to synthesize photoluminescent conjugated polymers .Physical And Chemical Properties Analysis

DPP has a high quantum yield of fluorescence, as well as a high molar decadic absorption coefficient . One study reported the synthesis of yellow-orange crystals of a DPP derivative with a melting point of 180°C .Aplicaciones Científicas De Investigación

Photoluminescent Conjugated Polymers

A study by Beyerlein and Tieke (2000) describes the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, showcasing their strong photoluminescence and good solubility, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Rotational Dynamics in Solvents

Several studies have explored the rotational dynamics of derivatives of 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole in various solvents. Dutt et al. (1999) and (2004) investigated the rotational reorientation times of these compounds in different alcohols, indicating that hydrogen bonding with the solvents affects the rotation of these molecules. This research provides insights into the solute-solvent interactions (Dutt et al., 1999), (Dutt & Ghanty, 2004).

Synthesis and Properties

Colonna et al. (2007) reported on the synthesis and properties of N, N'‑disubstituted derivatives, discussing their absorption and fluorescence properties. This research contributes to the understanding of the chemical characteristics of these compounds (Colonna et al., 2007).

Structural Studies

Li, Larsen, and Brooker (2003) detailed the synthesis and structural analysis of 2,5-disubstituted pyrroles, contributing to the understanding of the molecular structure and tautomers of such compounds (Li, Larsen, & Brooker, 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-(carboxymethyl)-3,6-dioxo-1,4-diphenylpyrrolo[3,4-c]pyrrol-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O6/c25-15(26)11-23-19(13-7-3-1-4-8-13)17-18(22(23)30)20(14-9-5-2-6-10-14)24(21(17)29)12-16(27)28/h1-10H,11-12H2,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWRWVZFXQEPIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=C(N(C3=O)CC(=O)O)C4=CC=CC=C4)C(=O)N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)

![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)

![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)

![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)

![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2413456.png)